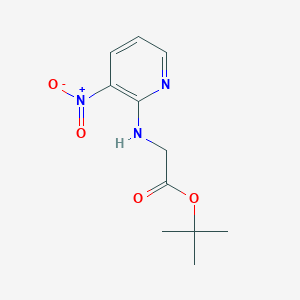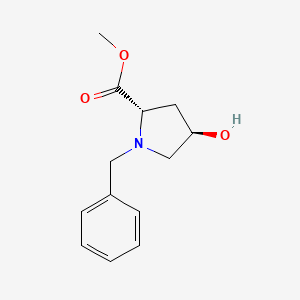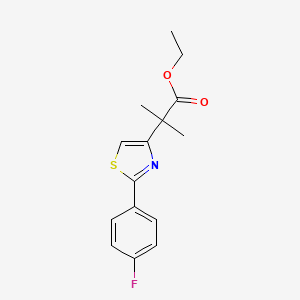
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is an organic compound with the molecular formula C12H18N4O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 2-position, linked to an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate typically involves the reaction of 3-nitropyridine-2-amine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of tert-butyl 2-[(3-aminopyridin-2-YL)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridine derivatives.
科学的研究の応用
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
Tert-butyl (3-nitropyridin-2-yl)glycinate: Similar structure but with a glycine moiety instead of an acetate group.
Tert-butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate: Similar structure but with a carbamate group instead of an acetate group.
Uniqueness
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
特性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
tert-butyl 2-[(3-nitropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-9(15)7-13-10-8(14(16)17)5-4-6-12-10/h4-6H,7H2,1-3H3,(H,12,13) |
InChIキー |
YJYJATIUIUXMHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Ethyl(octyl)amino]ethanol](/img/structure/B8535288.png)
![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)

![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)
![Benzo[1,3]dioxol-4-yl-hydrazine](/img/structure/B8535312.png)

![3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8535318.png)
![4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8535325.png)

![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)

